3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride
Description
3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride is a synthetic small molecule characterized by a propanoic acid backbone functionalized with a cyclopropylamine group and a naphthalene-based substituent.
Properties
IUPAC Name |
3-[cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c19-17(20)10-11-18(15-8-9-15)12-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,15H,8-12H2,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVOINDLEQCSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC(=O)O)CC2=CC=CC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the naphthalen-1-ylmethyl group: This step often involves Friedel-Crafts alkylation reactions, where naphthalene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Formation of the propanoic acid moiety: This can be done through carboxylation reactions, where a suitable precursor is treated with carbon dioxide under basic conditions.
Final assembly: The intermediate compounds are then coupled together using amide bond formation reactions, typically involving coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or hydrogenation catalysts can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogenation catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Applications
The compound exhibits several promising biological activities:
- Pharmacodynamics : Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Anti-inflammatory Properties : Similar compounds have shown effectiveness in reducing pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating a potential for treating inflammatory diseases .
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from apoptosis, which could be beneficial in neurodegenerative conditions .
Synthesis Pathways
The synthesis of 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride typically involves multi-step organic reactions:
- Formation of Cyclopropylamine : The cyclopropyl group is introduced through cyclization reactions.
- Naphthalene Linkage : The naphthalene moiety is attached via amine coupling methods.
- Acidification : The final product is converted into its hydrochloride form to enhance solubility.
Case Study 1: Neuroprotective Effects
In vitro studies have demonstrated that this compound can significantly reduce cell death in neuronal cell lines exposed to oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Study 2: Inhibition of Inflammatory Responses
In a murine model of inflammation, administration of this compound led to a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Target Compound:
- Core structure: Propanoic acid.
- Substituents: Cyclopropyl group linked via an amino group. Naphthalen-1-ylmethyl group.
- Hydrochloride salt : Enhances solubility and crystallinity.
Comparable Compounds:
Cyclopropyl(pyridin-4-yl)methanamine () :
- Replaces naphthalene with pyridine.
- Smaller aromatic system; increased polarity due to pyridine’s nitrogen atom.
- Molecular formula: C₈H₁₅Cl₂N₃ (CAS provided) .
Ronacaleret Hydrochloride (): Propanoic acid derivative with difluoro and dihydroindenyl groups. Clinical use: Osteoporosis treatment. Molecular weight: 484.00 g/mol .
- Examples include bicycloheptane and methoxyethoxymethyl substituents.
- Structural complexity impacts synthesis and bioavailability .
Structural Comparison Table:
Physicochemical Properties
Pharmacological Activity
- Anticancer Potential: Type D/L inhibitors () share a propanoic acid backbone and iodophenyl groups, demonstrating anticancer activity via kinase inhibition. The target’s naphthalene group may improve hydrophobic interactions with kinase ATP-binding pockets .
- Therapeutic Applications: Ronacaleret targets osteoporosis via calcium-sensing receptor modulation . Patent compounds () include protease inhibitors (e.g., 4-[(mercaptomethyl)amino]benzoic acid), indicating diverse applications .
Key Research Findings
Substituent Impact :
- Naphthalene vs. pyridine (): Naphthalene enhances lipophilicity, improving membrane permeability but reducing solubility.
- Fluorine substitution (): Increases metabolic stability and target affinity.
Therapeutic Trade-offs: Ronacaleret’s clinical success (osteoporosis) contrasts with anticancer propanoic acid derivatives (), highlighting substituent-driven target specificity.
Synthesis Challenges :
- Bulky groups (e.g., bicycloheptane in ) reduce synthetic yields but improve binding kinetics .
Biological Activity
3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride is a compound with significant potential in pharmacological applications, particularly in the fields of neurology and psychiatry. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its cyclopropyl group attached to a naphthalene moiety and an amino acid backbone. Its chemical formula is and it possesses both hydrophilic and lipophilic properties, which influence its interaction with biological systems .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as a modulator of both serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.
1. Antidepressant Activity
Research indicates that compounds similar to 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid exhibit antidepressant effects. In animal models, these compounds demonstrated efficacy comparable to established antidepressants like imipramine . The mechanisms include:
- Inhibition of Reuptake : The compound may inhibit the reuptake of serotonin and norepinephrine, increasing their availability in the synaptic cleft.
- Neuroprotective Effects : Some studies suggest that it may exert neuroprotective effects against oxidative stress, which is often implicated in depression .
2. Potential Side Effects
While promising, the compound's profile must be carefully evaluated for potential side effects. Animal studies have indicated that certain derivatives can lead to undesirable effects, emphasizing the need for thorough testing .
Pharmacokinetics
The pharmacokinetic properties of this compound have not been extensively documented. However, based on similar compounds, it is anticipated that the compound exhibits moderate absorption with a potential for significant first-pass metabolism.
Case Study 1: Antidepressant Efficacy
In a study involving a series of cyclopropyl derivatives, researchers found that one derivative showed significant antidepressant-like activity in rodent models. The compound was administered at varying doses, demonstrating dose-dependent effects on behavior in forced swim tests .
Case Study 2: Neuroprotective Properties
Another study assessed the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce markers of oxidative damage in neuronal cultures .
Data Table: Comparative Biological Activity
Q & A
Q. What novel derivatives could enhance bioavailability or reduce toxicity?
- Methodological Answer : Modify the propanoic acid moiety to ester prodrugs (e.g., ethyl ester for improved membrane permeability). Introduce polar groups (e.g., hydroxyl) on the naphthalene ring to reduce off-target effects. Test cytotoxicity in HepG2 cells and metabolic stability in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
